1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE
Overview
Description
1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including methyl, phenyl, and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary depending on the desired transformation, but they generally involve controlled temperatures, inert atmospheres, and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new drugs.
Medicine: Its potential pharmacological properties are being explored for therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3,6-TRIMETHYL-7-PHENYL-8-[3-(TRIFLUOROMETHYL)PHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE include other imidazo[2,1-f]purine derivatives and compounds with similar functional groups, such as:
- 1,3,5,7-tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane
- Piperazine, 1-[3-(trifluoromethyl)phenyl]
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2,4,8-trimethyl-7-phenyl-6-[3-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F3N5O2/c1-13-17(14-8-5-4-6-9-14)31(16-11-7-10-15(12-16)23(24,25)26)21-27-19-18(30(13)21)20(32)29(3)22(33)28(19)2/h4-12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGIFTGJEWFJMSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F3N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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